molecular formula C14H10BrIN2 B6293116 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine CAS No. 2305816-62-8

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

Cat. No. B6293116
CAS RN: 2305816-62-8
M. Wt: 413.05 g/mol
InChI Key: WLTFJLMIVBFIDS-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2 . It has a molecular weight of 273.13 g/mol .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported the synthesis of a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines .


Chemical Reactions Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols through a radical reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” include a molecular weight of 273.13 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Pharmaceuticals

This compound is an important raw material and intermediate used in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the field of agrochemicals, this compound serves as a crucial intermediate . It can be used in the production of pesticides, herbicides, and other agricultural chemicals that help protect crops and increase yield.

Dyestuff

The compound also finds application in the dyestuff industry . Its unique chemical structure can contribute to the development of new dyes with improved properties.

Antileishmanial Activity

Research has indicated potential antileishmanial activity of imidazo[1,2-a]pyridine derivatives . This suggests that “2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” could be used in the development of treatments for leishmaniasis, a parasitic disease.

Antimalarial Activity

Similarly, imidazo[1,2-a]pyridine derivatives have shown in vivo antimalarial activities . This compound could therefore play a role in the fight against malaria, a life-threatening disease caused by Plasmodium parasites.

Organic Light Emitting Diodes (OLEDs)

Imidazo[1,2-a]pyridine has been considered a prominent heteroaromatic organic compound with applications in fields such as OLEDs . The compound “2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine” could potentially be used in the development of deep-blue emitters for OLEDs.

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-Bromophenyl)imidazo[1,2-a]pyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation .

properties

IUPAC Name

2-(4-bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2/c1-9-2-7-12-17-13(14(16)18(12)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTFJLMIVBFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2I)C3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 4
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine

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